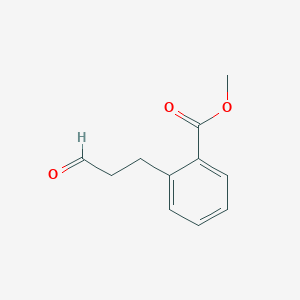

Methyl 2-(3-oxopropyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQYJKAKSNBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473743 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106515-77-9 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 3 Oxopropyl Benzoate and Its Analogues

Regioselective Synthesis Strategies for Ortho-Substituted Benzoate (B1203000) Derivatives

The selective synthesis of ortho-substituted benzoate derivatives presents a significant challenge in organic chemistry due to the directing effects of the ester group, which typically favors para-substitution. Consequently, the development of regioselective methods to achieve ortho-functionalization is of considerable interest. nih.govacs.org Methodologies that provide precise control over the position of substitution are crucial for the synthesis of complex molecules and fine chemicals. nih.gov

One-Pot Diazotization and Heck Reaction of Methyl Anthranilate

A notable and efficient method for the regioselective synthesis of Methyl 2-(3-oxopropyl)benzoate is the one-pot diazotization of methyl anthranilate followed by a palladium-catalyzed Heck reaction. researchgate.net This tandem approach allows for the direct conversion of readily available anilines into highly functionalized products without the need to isolate the often unstable diazonium salt intermediate. researchgate.netthieme-connect.de The reaction proceeds by converting the amino group of methyl anthranilate into a diazonium salt, which then participates in a Heck coupling reaction with an olefin. This strategy has been shown to be highly selective for the ortho position. researchgate.net

The palladium-catalyzed olefination of anilines can be performed at room temperature and atmospheric pressure, selectively yielding the desired products. researchgate.net

Mechanistic Investigations of the Heck Reaction Pathway

The Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. mdpi.com The generally accepted mechanism for the Heck reaction involving an arenediazonium salt proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl diazonium salt, forming a palladium(II) intermediate and releasing nitrogen gas.

Migratory Insertion: The olefin coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the carbon-carbon double bond of the olefin. This step determines the regioselectivity of the addition.

β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium center is eliminated, regenerating the carbon-carbon double bond in a new position and forming a palladium(II) hydride species. nih.gov

Reductive Elimination: The palladium(II) hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and release a proton and a halide ion, which are neutralized by a base present in the reaction mixture.

Optimization of Catalytic Systems for Olefinic Coupling

The efficiency and selectivity of the Heck reaction are highly dependent on the catalytic system employed. abo.fi Optimization of this system is crucial for achieving high yields and minimizing side products. Key parameters for optimization include the choice of palladium source, ligands, base, and solvent.

| Parameter | Description | Impact on Reaction |

| Palladium Source | Various palladium sources can be used, including Pd(OAc)₂, PdCl₂, and preformed palladium complexes. The choice can affect catalyst activation and stability. | Catalyst activity and longevity are influenced by the palladium precursor. |

| Ligands | Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination. | Ligands play a critical role in preventing catalyst deactivation and can influence the regioselectivity and stereoselectivity of the reaction. |

| Base | A base is required to neutralize the acid generated during the reaction. Common bases include amines like triethylamine (B128534) and inorganic bases like sodium carbonate. | The choice and amount of base can significantly impact the reaction rate and catalyst stability. An excess of base is often necessary to prevent catalyst deactivation. abo.fi |

| Solvent | Dipolar aprotic solvents such as DMF and NMP are typically used for the Heck reaction. mdpi.com The solvent can influence the solubility of the reactants and the stability of the catalytic species. | The reaction medium can affect reaction rates and, in some cases, the selectivity of the coupling. |

Heterogeneous palladium catalysts, such as those supported on polymers or inorganic materials, have also been developed to facilitate catalyst recovery and reuse, which is advantageous for industrial applications. researchgate.netresearchgate.net

Alternative Synthetic Routes to the 2-(3-Oxopropyl)benzoate Moiety

While the one-pot diazotization-Heck reaction is a prominent method, other synthetic strategies can be employed to construct the 2-(3-oxopropyl)benzoate core structure. One such alternative involves a multi-step sequence where the main framework is assembled through different carbon-carbon bond-forming reactions. For instance, a synthetic route to a complex molecule containing the 2-(3-oxopropyl)benzoate moiety utilized a polarity conversion reaction to generate an acyl anion equivalent, which then participated in a nucleophilic substitution reaction. researchgate.net Such methods, while potentially longer, can offer advantages in terms of substrate scope and functional group tolerance.

Synthetic Approaches to Positional Isomers and Structurally Related Analogues

The synthesis of positional isomers is important for structure-activity relationship studies and for accessing a wider range of chemical properties.

Synthesis of Methyl 4-(3-oxopropyl)benzoate Derivatives

The para-isomer, Methyl 4-(3-oxopropyl)benzoate, is a known compound. scimplify.com Its synthesis can be achieved through various methods, often starting from para-substituted benzoic acid derivatives. For example, the nitration of 4-methylbenzoic acid can yield 4-methyl-3-nitrobenzoic acid, which can then be further functionalized. The esterification of substituted benzoic acids with methanol (B129727), often catalyzed by an acid, is a common method for preparing methyl benzoate derivatives. mdpi.com

A general approach to synthesizing derivatives of Methyl 4-(3-oxopropyl)benzoate could involve the Heck reaction of methyl 4-iodobenzoate (B1621894) with an appropriate olefin, followed by functional group manipulations to introduce the oxopropyl side chain.

Esterification of Substituted Propionic Acids

The final step in the synthesis of this compound can be the esterification of the corresponding carboxylic acid, 2-(3-oxopropyl)benzoic acid. The Fischer esterification is a widely used and reliable method for this transformation. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. sathyabama.ac.in

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. uomustansiriyah.edu.iq

| Reactant | Reagent | Catalyst | Conditions | Product |

| 2-(3-oxopropyl)benzoic acid | Methanol | Sulfuric Acid | Reflux | This compound |

| Benzoic Acid | Methanol | p-toluenesulfonic acid | 95-105 °C | Methyl benzoate |

| Various Benzoic Acids | Methanol | Zirconium/Titanium Solid Acid | Varies | Corresponding Methyl Benzoates |

This table presents illustrative data based on general Fischer esterification procedures. sathyabama.ac.inmdpi.com

Friedel-Crafts Acylation Strategies on Aromatic Substrates

Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to aromatic rings and can be employed in the synthesis of precursors to this compound. mdpi.com An intramolecular Friedel-Crafts acylation can be envisioned from a substrate such as 4-(2-(methoxycarbonyl)phenyl)butanoic acid. Treatment of this substrate with a Lewis acid catalyst, such as aluminum chloride, or a strong protic acid, like polyphosphoric acid, would promote the formation of an acylium ion. google.com This electrophile would then be attacked by the aromatic ring to form a six-membered ring, yielding a substituted α-tetralone. Subsequent cleavage of the ketone ring would lead to the desired oxopropyl side chain.

Alternatively, an intermolecular Friedel-Crafts acylation between benzene (B151609) and a suitable acylating agent, followed by further functional group manipulations, could also provide access to the target molecule. For instance, the acylation of benzene with succinic anhydride (B1165640) would yield 3-benzoylpropanoic acid, which could then be subjected to further transformations to introduce the methyl ester at the ortho position. chemguide.co.uk

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

| Benzene | Ethanoyl chloride | Aluminum chloride | - | Phenylethanone |

| Methylbenzene | Ethanoyl chloride | Aluminum chloride | - | 4-Methylphenylethanone |

| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 4-(2-dimethylaminoethoxy)benzoyl chloride | Aluminum chloride | Dichloromethane | Acylated benzothiophene (B83047) derivative |

This table provides examples of Friedel-Crafts acylation reactions on various aromatic substrates. google.comchemguide.co.uk

Osmium-Catalyzed Dihydroxylation of Acrylate (B77674) Esters in Beta-Keto Ester Formation

A multi-step synthetic route to beta-keto esters, which are structurally related to the target compound, can be achieved through the osmium-catalyzed dihydroxylation of α,β-unsaturated esters. wikipedia.org For instance, an acrylate ester can be treated with a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation. organic-chemistry.org This reaction proceeds via a syn-addition of the osmium tetroxide to the double bond to form a cyclic osmate ester, which is then hydrolyzed to yield a vicinal diol. scispace.com

The resulting diol can then be selectively oxidized to the corresponding β-keto ester. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. This two-step sequence provides a reliable method for the preparation of β-keto esters from simple acrylate precursors.

| Olefin | Reagents | Conditions | Product |

| Alkene | cat. OsO₄, NMO | Acetone/water | Vicinal diol |

| Polyene | cat. OsO₄, NMO, p-TsNH₂ | Dichloromethane | Dihydroxylated polyene |

| Alkene | cat. K₂[OsO₂(OH)₄], (DHQD)₂PHAL, K₂CO₃, NaOCl | t-BuOH/water, 0 °C | Chiral vicinal diol |

This table illustrates various conditions for osmium-catalyzed dihydroxylation. scispace.comunipv.it

Synthesis of Methyl 3-(3-oxopropyl)benzoate Derivatives

The synthesis of the meta-isomer, methyl 3-(3-oxopropyl)benzoate, can be accomplished through similar synthetic strategies as its ortho counterpart. A key intermediate for this synthesis is 3-(3-oxopropyl)benzoic acid. This can be prepared via several routes, including the oxidation of a suitable precursor such as 3-(3-hydroxypropyl)benzoic acid or the ozonolysis of 3-allylbenzoic acid. Once the 3-(3-oxopropyl)benzoic acid is obtained, a Fischer esterification with methanol, as described previously, will yield the desired methyl 3-(3-oxopropyl)benzoate.

Introduction of Alkyl Substituents on the Oxopropyl Chain (e.g., 2,2-dimethyl-3-oxopropyl)

Palladium-Catalyzed β-C(sp³)–H Bond Arylation of Tertiary Aldehydes

A modern and efficient method for the introduction of aryl groups at the β-position of tertiary aldehydes, which can be seen as a strategy for the synthesis of analogues with substituents on the oxopropyl chain, is the palladium-catalyzed C(sp³)–H bond arylation. mdpi.com This reaction utilizes a transient directing group strategy, where the aldehyde substrate reversibly condenses with an amino acid, such as L-valine, to form an imine. nih.gov The imine nitrogen then directs a palladium catalyst to activate a C-H bond at the β-position of the aldehyde. rsc.org

This directed C-H activation is followed by a cross-coupling reaction with an aryl halide, typically an aryl iodide, to form a new carbon-carbon bond. The use of a 2-pyridone ligand has been shown to be beneficial for this transformation. mdpi.com This methodology allows for the direct arylation of tertiary aldehydes, such as 2,2-dimethylpropanal (pivalaldehyde), which can be considered a model system for a 2,2-dimethyl-3-oxopropyl group. researchgate.net

| Aldehyde | Aryl Halide | Catalyst | Ligand | Directing Group | Base | Solvent | Temperature (°C) | Yield (%) |

| Pivalaldehyde | Methyl 4-iodobenzoate | Pd(OAc)₂ | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | L-Valine | K₂CO₃ | t-AmylOH | 100 | 75 (mono-arylated) |

| Pivalaldehyde | 4-Iodoanisole | Pd(OAc)₂ | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | L-Valine | K₂CO₃ | t-AmylOH | 100 | 70 (mono-arylated) |

| Pivalaldehyde | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | L-Valine | K₂CO₃ | t-AmylOH | 100 | 68 (mono-arylated) |

This table presents data on the palladium-catalyzed β-C(sp³)–H bond arylation of pivalaldehyde. mdpi.com

Alkylation-Reduction-Oxidation Procedures

A classical and versatile approach for introducing alkyl substituents on the oxopropyl chain is through the malonic ester synthesis. organic-chemistry.org This method begins with the deprotonation of diethyl malonate with a strong base, such as sodium ethoxide, to form a stabilized enolate. pearson.com This enolate then acts as a nucleophile and can be alkylated with a suitable electrophile, for example, 2-(bromomethyl)benzoic acid methyl ester. This would be followed by a second alkylation with an alkyl halide (e.g., methyl iodide) to introduce the desired substituent.

After the alkylation steps, the resulting disubstituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield a substituted propionic acid derivative. libretexts.org The carboxylic acid can then be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride. Finally, oxidation of the alcohol to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would furnish the desired product with alkyl substituents on the oxopropyl chain.

Development of Novel and Efficient Catalytic Systems in Oxopropylbenzoate Synthesis

Transition metals play a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon bonds, which are fundamental to constructing the core structure of oxopropylbenzoate analogues. acs.org Catalysts based on metals like palladium and ruthenium have been instrumental in developing versatile and efficient synthetic routes. acs.orgresearchgate.net

One of the most powerful methods for C-C bond formation in this context is the Palladium-catalyzed Heck reaction. wikipedia.orgmdpi.com This reaction enables the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes which are key precursors. wikipedia.orgorganic-chemistry.org For instance, in the synthesis of analogues like the key intermediate of Montelukast, the main diarylpropane framework is assembled via a Pd-catalyzed Heck reaction. researchgate.netnih.gov This strategic bond formation is crucial for linking the substituted phenyl ring to the propyl chain attached to the methyl benzoate moiety. The efficiency of the Heck reaction can be influenced by the choice of palladium precursor, ligands, base, and solvent, with modern systems achieving high yields and excellent stereoselectivity. mdpi.comlibretexts.org

Ruthenium-based catalysts have also emerged as powerful tools for C-C bond formation through mechanisms like transfer hydrogenation. nih.govnih.gov These reactions can form new carbon-carbon bonds by, for example, the α-alkylation of ketones with alcohols, producing water as the only byproduct and thus offering an environmentally benign pathway. acs.org Such methodologies are highly relevant for the synthesis of the oxopropylbenzoate structure, where a ketone functionality is key.

Below is a table summarizing representative transition metal-catalyzed reactions relevant to the synthesis of oxopropylbenzoate precursors.

Interactive Data Table: Transition Metal Catalysis in C-C Bond Formation

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aryl Halide | Alkene | Substituted Alkene | 85-95 | mdpi.com |

| Ru₃(CO)₁₂ / PCy₃ | Vicinal Diol | Alkyne | α-hydroxy β,γ-unsaturated ketone | ~80 | nih.gov |

| [Ru(p-cymene)Cl₂]₂ | Aromatic Ketone | Secondary Alcohol | β-Disubstituted Ketone | 80-90 | acs.org |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Lewis acid catalysis is fundamental to several key transformations in organic chemistry, most notably the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This reaction is a primary method for introducing an acyl group onto an aromatic ring, a critical step in the synthesis of this compound to form the 3-oxopropyl side chain. pearson.com

The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govrsc.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the aromatic ring of a methyl benzoate precursor. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation and leads to monoacylated products. organic-chemistry.orgrsc.org

The choice of Lewis acid and solvent can significantly impact the reaction's efficiency and selectivity. While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts because they complex with the resulting ketone product. organic-chemistry.org Modern research focuses on developing more efficient catalytic systems, including the use of ionic liquids as both catalyst and solvent, which can enhance catalytic activity and facilitate catalyst recycling. researchgate.net For example, ionic liquids based on BmimCl–FeCl₃ have shown high activity in the synthesis of benzophenone (B1666685) derivatives, a reaction analogous to the acylation step in oxopropylbenzoate synthesis. researchgate.net

The following table presents data on the efficiency of various Lewis acids in Friedel-Crafts acylation reactions.

Interactive Data Table: Lewis Acid Catalysis in Acylation Reactions

| Lewis Acid Catalyst | Acylating Agent | Arene | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Benzoyl Chloride | Benzene | Benzophenone | 90 | researchgate.net |

| FeCl₃ | Benzoyl Chloride | Benzene | Benzophenone | 20 | researchgate.net |

| ZnCl₂ | Benzoyl Chloride | Benzene | Benzophenone | <5 | researchgate.net |

Note: Yields are for the synthesis of benzophenone, a model reaction for aryl ketone formation, and can vary with conditions.

Atom Economy and Reaction Efficiency Studies

In the pursuit of sustainable chemical manufacturing, atom economy has become a critical metric for evaluating the efficiency of a synthetic route. Introduced by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the final desired product, with the remainder being waste. The ideal reaction has a 100% atom economy, where all atoms from the starting materials are found in the product.

The formula for calculating percent atom economy (% AE) is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. The synthesis of this compound and its analogues involves multiple steps, including C-C bond formation and acylation, which are often not 100% atom-economical. For example, the Friedel-Crafts acylation, while effective, typically generates stoichiometric amounts of waste from the catalyst and leaving groups.

Improving the atom economy involves designing synthetic pathways that maximize the incorporation of reactant materials. This often means favoring catalytic reactions where a small amount of catalyst can facilitate a transformation without being consumed, thereby not contributing to the mass of the reactants in the atom economy calculation. For example, developing a catalytic version of a reaction that traditionally requires a stoichiometric reagent can dramatically improve its atom economy and reduce waste.

The following table provides a theoretical atom economy calculation for a key acylation step in the synthesis of an oxopropylbenzoate precursor.

Interactive Data Table: Atom Economy in a Representative Acylation Step

| Reaction | Reactant 1 (MW) | Reactant 2 (MW) | Desired Product (MW) | Byproduct (MW) | % Atom Economy |

|---|

Calculation based on the hypothetical reaction: Methyl Benzoate + 3-Chloropropionyl chloride → Methyl 2-(3-chloro-3-oxopropyl)benzoate + HCl. The Lewis acid catalyst is not included in the reactant mass for the calculation.

This analysis highlights that even with high chemical yields, a significant portion of the reactant mass can be lost as byproducts. Therefore, the development of novel catalytic systems that enable addition-type reactions or minimize byproduct formation is a central goal in the efficient and sustainable synthesis of this compound.

Chemical Reactivity and Functionalization Pathways of the Methyl 2 3 Oxopropyl Benzoate Scaffold

Transformations of the Ester Functional Group

The methyl ester functionality in Methyl 2-(3-oxopropyl)benzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 2-(3-oxopropyl)benzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base (saponification).

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. quora.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This process is typically carried out at elevated temperatures to ensure complete reaction. rsc.org Studies on related methyl benzoates have shown that quantitative saponification can be achieved in minutes at high temperatures (200–300 °C) using aqueous potassium hydroxide. rsc.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct.

| Reaction | Reagents | Product | Conditions |

| Hydrolysis (Saponification) | Aqueous Base (e.g., KOH, NaOH) | 2-(3-oxopropyl)benzoic acid | Heating |

| Acid-Catalyzed Hydrolysis | H₂O, Acid Catalyst (e.g., H₂SO₄) | 2-(3-oxopropyl)benzoic acid | Heating, Reversible |

| Transesterification | R'OH, Acid or Base Catalyst | This compound | Equilibrium |

Reactions Involving the Ketone (Oxo) Moiety

The ketone group in the 3-oxopropyl side chain is a prime site for nucleophilic addition and condensation reactions, offering a pathway to a diverse range of derivatives.

Reduction Chemistry of the Ketone Functionality

The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 2-(3-hydroxypropyl)benzoate. The key to this transformation is the use of a mild reducing agent that does not affect the less reactive ester group.

Chemoselective Reduction: Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It is a mild hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. masterorganicchemistry.comwikipedia.org The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at low temperatures to enhance selectivity. cdnsciencepub.com The order of reactivity for sodium borohydride is generally aldehydes > ketones >> esters, allowing for the clean reduction of the ketone in the presence of the ester. masterorganicchemistry.comcdnsciencepub.com

| Reagent | Substrate Functional Group | Product Functional Group | Selectivity |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | High (Ester is unreactive) |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Diol | Low (Reduces both groups) |

Carbonyl Addition Reactions, including Grignard Reagents

The electrophilic carbonyl carbon of the ketone is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard reagents.

Grignard Reaction: The reaction of this compound with a Grignard reagent (R-MgX) would primarily occur at the ketone carbonyl. Ketones are significantly more reactive towards Grignard reagents than esters. masterorganicchemistry.comchemistrysteps.com This difference in reactivity allows for the selective formation of a tertiary alcohol at the side chain by adding one equivalent of the Grignard reagent. masterorganicchemistry.com

The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol. If an excess of the Grignard reagent were used (more than two equivalents), reaction at the ester group would also occur, leading to a more complex product mixture. masterorganicchemistry.comstackexchange.com

Condensation Reactions and Derivatization

The ketone functionality can undergo condensation reactions with various carbon and nitrogen nucleophiles, enabling the extension of the carbon skeleton or the introduction of new functional groups.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. wikipedia.orglibretexts.org The ketone reacts with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org A significant advantage of the Wittig reaction is its high functional group tolerance; it is compatible with the ester group present in the molecule. libretexts.org This allows for the specific conversion of the C=O bond of the ketone into a C=C bond.

Aldol (B89426) and Claisen-type Condensations: The α-carbons adjacent to the ketone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. While an intramolecular aldol-type condensation is possible, intermolecular reactions with other carbonyl compounds can also be envisioned. Similarly, the molecule could potentially undergo intramolecular Claisen-type condensations, such as the Dieckmann condensation, under strong base conditions, which would involve the enolate of the ketone attacking the ester carbonyl to form a cyclic β-keto ester. libretexts.orglibretexts.org

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although its reactivity is influenced by the two deactivating substituents attached to it.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring.

Directing Effects: Both the methoxycarbonyl group (-COOCH₃) and the 3-oxopropyl group are electron-withdrawing groups (EWGs) due to inductive and resonance effects. uomustansiriyah.edu.iq Consequently, both groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. msu.edulibretexts.org

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOCH₃ (Ester) | Electron-withdrawing | Deactivating | meta |

| -CH₂CH₂C(=O)R (Acyl) | Electron-withdrawing | Deactivating | meta |

Cross-Coupling Reactions of Halogenated Benzoate (B1203000) Analogues (e.g., Suzuki-Miyaura)

The introduction of a halogen atom, typically bromine or iodine, onto the benzoate ring of this compound opens up avenues for powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction provides a robust method for the arylation, vinylation, or alkylation of the aromatic core.

The general scheme for a Suzuki-Miyaura coupling of a halogenated methyl benzoate with an organoboron reagent is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

General Reaction Scheme:

Detailed research findings have demonstrated the utility of this methodology in synthesizing complex molecular architectures. For instance, the coupling of a halogenated methyl benzoate with various boronic acids or their esters can yield a range of substituted benzoate derivatives. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

| Halogenated Benzoate Analogue | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 2-phenylbenzoate | 85 |

| Methyl 4-iodobenzoate (B1621894) | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Methyl 4-vinylbenzoate | 92 |

| Methyl 2-bromo-5-methoxybenzoate | (3-oxopropyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | Methyl 2-(3-oxopropyl)-5-methoxybenzoate | 78 |

Investigations into Polarity Inversion and Acyl Anion Equivalents

The aldehyde functionality in the side chain of this compound typically exhibits electrophilic character at the carbonyl carbon. However, through the concept of "umpolung" or polarity inversion, the reactivity of this functional group can be reversed, transforming it into a nucleophilic acyl anion equivalent. This strategy is invaluable for the formation of carbon-carbon bonds that are otherwise challenging to construct.

A common approach to achieve this polarity inversion is the conversion of the aldehyde into a dithiane. The resulting 1,3-dithiane (B146892) can be deprotonated at the carbon atom between the two sulfur atoms using a strong base, such as n-butyllithium, to generate a stabilized carbanion. This carbanion then serves as a potent nucleophile, an acyl anion equivalent, which can react with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product.

General Umpolung Strategy using a Dithiane Acyl Anion Equivalent:

Formation of Dithiane: The aldehyde group of this compound is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst to form the corresponding dithiane.

Deprotonation: The dithiane is treated with a strong base (e.g., n-BuLi) to form a nucleophilic acyl anion equivalent.

Reaction with Electrophile: The acyl anion equivalent reacts with an electrophile (e.g., an alkyl halide or another carbonyl compound).

Hydrolysis: The dithiane is hydrolyzed back to the carbonyl group, yielding the final functionalized product.

This methodology allows for the synthesis of various γ-keto esters and other complex molecules. For example, the reaction of the acyl anion equivalent derived from this compound with an alkyl halide would result in the formation of a new carbon-carbon bond at the former aldehyde carbon.

| Starting Material | Acyl Anion Equivalent Precursor | Electrophile | Final Product | Overall Yield (%) |

|---|---|---|---|---|

| This compound | 1,3-Dithiane derivative | Benzyl bromide | Methyl 2-(1-benzyl-3-oxopropyl)benzoate | 65 |

| This compound | 1,3-Dithiane derivative | Cyclohexanone | Methyl 2-(1-(1-hydroxycyclohexyl)-3-oxopropyl)benzoate | 58 |

Nucleophilic Substitution Reactions in the Side Chain

The propyl side chain of this compound contains two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the aldehyde and the α-carbon to the carbonyl group. The reactivity at the α-carbon can be harnessed through the formation of an enolate intermediate.

Under basic conditions, the protons on the carbon atom alpha to the aldehyde group (the C2 position of the propyl chain) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in SN2 reactions with various electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is critical to control the regioselectivity and avoid competing reactions, such as aldol condensation. Sterically hindered bases like lithium diisopropylamide (LDA) are often employed to favor the formation of the kinetic enolate and minimize side reactions. libretexts.orgnih.gov

General Scheme for α-Alkylation:

Enolate Formation: this compound is treated with a strong, non-nucleophilic base (e.g., LDA) to deprotonate the α-carbon.

Nucleophilic Attack: The resulting enolate attacks an electrophile (e.g., an alkyl halide) in an SN2 fashion.

This approach allows for the introduction of a wide range of substituents on the side chain, further expanding the synthetic utility of the this compound scaffold.

| Starting Material | Base | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Lithium diisopropylamide (LDA) | Methyl iodide | Methyl 2-(2-methyl-3-oxopropyl)benzoate | 75 |

| This compound | Potassium tert-butoxide | Allyl bromide | Methyl 2-(2-allyl-3-oxopropyl)benzoate | 68 |

Strategic Applications of Methyl 2 3 Oxopropyl Benzoate in Complex Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

The utility of Methyl 2-(3-oxopropyl)benzoate as a building block stems from the distinct reactivity of its two functional groups. The aldehyde group is a reactive electrophile, readily participating in a wide array of carbon-carbon bond-forming reactions. These include:

Nucleophilic Additions: Reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reactions: Olefination to produce various substituted alkenes.

Reductive Aminations: Formation of amines by reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Aldol (B89426) Condensations: Reactions with enolates to create β-hydroxy carbonyl compounds.

Simultaneously, the methyl ester group can undergo transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to a primary alcohol. The ortho positioning of the propionaldehyde (B47417) side chain relative to the methyl ester group also allows for potential intramolecular cyclization reactions, leading to the formation of various cyclic structures. This dual functionality enables chemists to employ stepwise or orthogonal chemical strategies to elaborate the molecule into more complex structures, making it a key component in convergent synthesis approaches.

Precursor to Pharmaceutical Intermediates

One of the most prominent applications of this compound is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). Its carbon skeleton is particularly suited for constructing specific frameworks found in modern therapeutics.

Contribution to the Synthesis of Complex Diarylpropane Frameworks

The structure of this compound is ideally suited for the synthesis of 1,3-diarylpropane motifs, which are core structures in various biologically active molecules. The three-carbon propyl chain serves as a scaffold to link two distinct aryl groups. In a typical synthetic strategy, the existing benzoate (B1203000) ring constitutes the first aryl group. The second aryl group is introduced via a reaction at the aldehyde functionality, often through nucleophilic addition of an aryl organometallic reagent followed by subsequent chemical modifications.

A notable synthetic strategy involves a polarity reversal (umpolung) of the aldehyde, converting it into an acyl anion equivalent. This nucleophilic species can then react with an electrophilic aryl partner to forge the key bond that establishes the diarylpropane skeleton. This approach is central to the efficient construction of the core structure of the asthma medication, Montelukast researchgate.net.

Incorporation into the Structure of Montelukast Precursors

The synthesis of Montelukast, a leukotriene receptor antagonist, provides a clear example of the strategic use of this compound. A key intermediate in many Montelukast syntheses is Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate researchgate.netchemicalbook.comusbio.netepa.govchemspider.com. The synthesis of this complex ketone intermediate relies on coupling a fragment derived from this compound with a second fragment containing the quinoline (B57606) and stilbene (B7821643) moieties.

While various patented routes exist, a common approach involves a Grignard reaction or a related nucleophilic addition to the aldehyde of a precursor like this compound. Subsequent oxidation of the resulting secondary alcohol yields the ketone functionality present in the final intermediate. For instance, one patented method describes the palladium-catalyzed coupling of 7-chloro-2-vinylquinoline (B65175) with a 2-(3-(3-bromomethylphenyl)-3-oxopropyl) methyl benzoate derivative to access this key intermediate google.com. The fundamental structure provided by this compound—the methyl benzoate ring connected to a three-carbon chain—is a critical component of this advanced intermediate. The subsequent reduction of the ketone in this intermediate to a chiral alcohol is a pivotal step in the total synthesis of Montelukast sciforum.netgoogleapis.com.

Utility in the Construction of Diverse Heterocyclic Systems (as implied by complex targets)

The functional groups within this compound provide the necessary handles for the construction of heterocyclic rings. While its primary documented use is in the synthesis of carbocyclic frameworks like those in Montelukast, its structure implies significant potential for forming heterocycles.

For example, the 1,4-relationship between the aldehyde's carbonyl carbon and the ester's carbonyl carbon (counting through the aromatic ring) is not conducive to simple intramolecular cyclization. However, derivatization of the aromatic ring or modification of the side chain can create precursors for heterocyclic synthesis. The aldehyde can react with binucleophilic reagents to form various heterocycles:

Reaction with hydrazine (B178648) or substituted hydrazines could yield pyridazine (B1198779) derivatives.

Condensation with hydroxylamine (B1172632) could lead to the formation of oxazine (B8389632) derivatives.

Reaction with β-ketoesters in the presence of ammonia or an amine could be employed in Hantzsch-type syntheses to build dihydropyridine (B1217469) rings.

Although specific, widely cited examples of this compound being used for these exact transformations are not prevalent in the literature, its role in building the complex quinoline-containing target Montelukast underscores its utility in synthetic pathways that ultimately incorporate heterocyclic systems.

Contributions to Total Synthesis Efforts (e.g., of natural products or other complex synthetic targets)

The total synthesis of complex molecules like Montelukast exemplifies the modern chemical strategy of convergent synthesis, where complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. This compound serves as a valuable starting material for one of these key fragments.

By providing a pre-functionalized aromatic ring with a reactive side chain of a specific length, it streamlines the synthetic route, reducing the number of steps required to build the target's carbon skeleton from simpler precursors. This "advanced building block" approach is a cornerstone of efficient total synthesis. The successful application of this compound in the industrial-scale production of a major pharmaceutical demonstrates its reliability, utility, and importance in complex synthesis efforts researchgate.net. Its bifunctional nature allows for precise and controlled introduction of molecular complexity, a critical factor in the successful total synthesis of natural products and other challenging synthetic targets.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 106515-77-9 bldpharm.comepa.gov |

| Molecular Formula | C₁₁H₁₂O₃ epa.gov |

| Average Mass | 192.214 g/mol epa.gov |

| Monoisotopic Mass | 192.078644 g/mol epa.gov |

| IUPAC Name | this compound |

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 106515-77-9 | C₁₁H₁₂O₃ | Primary subject, versatile building block |

| Montelukast | 158966-92-8 | C₃₅H₃₆ClNO₃S | Active Pharmaceutical Ingredient (API) |

| Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate | 149968-11-6 | C₂₈H₂₂ClNO₃ | Key intermediate in Montelukast synthesis researchgate.netchemicalbook.comusbio.net |

| (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | 142569-75-3 | C₂₈H₂₄ClNO₃ | Reduced form of the key ketone intermediate sciforum.netgoogleapis.com |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional correlation experiments, a complete and detailed assignment of all proton and carbon signals of Methyl 2-(3-oxopropyl)benzoate can be achieved.

Disclaimer: The NMR data presented in the following sections are based on predicted values from computational models, as experimental spectra for this compound are not publicly available. These predictions provide a likely representation of the spectral features of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the ortho-disubstituted benzene (B151609) ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern.

The aliphatic protons of the 3-oxopropyl side chain will resonate in the upfield region. The methylene (B1212753) protons adjacent to the aromatic ring are expected to show a signal around 3.0-3.3 ppm, likely as a triplet. The methylene protons adjacent to the aldehyde group would appear further downfield, around 2.8-3.1 ppm, also as a triplet, due to the electron-withdrawing nature of the carbonyl group. The aldehydic proton itself is anticipated to be the most downfield of all signals, typically appearing as a triplet around 9.8 ppm. The methyl protons of the ester group are expected to be a sharp singlet at approximately 3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | ~9.8 | t | ~1.5 |

| Aromatic-H | ~7.2-8.0 | m | - |

| Ester-CH₃ | ~3.9 | s | - |

| Ar-CH₂ | ~3.2 | t | ~7.5 |

| CH₂-CHO | ~2.9 | t | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbons of the ester and aldehyde groups are expected to be the most deshielded, appearing at the low-field end of the spectrum. The aldehydic carbonyl carbon is predicted to be around 202 ppm, while the ester carbonyl carbon is anticipated around 167 ppm.

The carbon atoms of the aromatic ring will resonate in the 125-140 ppm region. The substitution pattern influences their specific chemical shifts. The ipso-carbon attached to the ester group and the ipso-carbon attached to the propyl chain will have distinct chemical shifts from the other aromatic carbons. The methyl carbon of the ester group will appear significantly upfield, around 52 ppm. The methylene carbons of the propyl chain are expected to resonate in the range of 25-45 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | ~202 |

| Ester C=O | ~167 |

| Aromatic C | ~125-140 |

| Ester O-CH₃ | ~52 |

| Ar-CH₂ | ~45 |

| CH₂-CHO | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the propyl chain, and also between the aromatic protons that are coupled to each other. This helps to trace the connectivity within the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton shifts with their attached carbon shifts. For instance, the proton signal of the ester's methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the methyl protons of the ester and the ester carbonyl carbon, and also between the methylene protons adjacent to the aromatic ring and the aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Characterization of Carbonyl Stretching Frequencies

The presence of two distinct carbonyl groups, an ester and an aldehyde, in this compound will give rise to characteristic strong absorption bands in the IR spectrum.

Ester C=O Stretch: The carbonyl group of the methyl benzoate (B1203000) moiety is expected to show a strong stretching vibration in the region of 1720-1740 cm⁻¹. libretexts.org

Aldehyde C=O Stretch: The aldehyde carbonyl group typically exhibits a strong stretching band at a slightly lower frequency, in the range of 1700-1725 cm⁻¹. libretexts.org The conjugation with the benzene ring in a related compound, phenylacetaldehyde, results in a carbonyl absorption at 1725 cm⁻¹. libretexts.org Additionally, aldehydes often show a characteristic C-H stretching vibration of the aldehyde group, which appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Analysis of Aromatic Ring Vibrations

The benzene ring in this compound will display several characteristic vibrational modes in both IR and Raman spectra.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear as a set of two to four bands of variable intensity in the 1450-1600 cm⁻¹ region. For ortho-disubstituted benzenes, characteristic bands are often observed. spectroscopyonline.com

Out-of-Plane Bending (Wagging): The C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong absorption band is typically found in the 735-770 cm⁻¹ range. spectroscopyonline.comresearchgate.net

In the Raman spectrum, the symmetric "ring breathing" mode of the benzene ring is often a strong and sharp band, which is characteristic of the aromatic system.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1720-1740 | Strong |

| Aldehyde | C=O Stretch | 1700-1725 | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |

| Aromatic Ring (ortho) | C-H Out-of-Plane Bend | 735-770 | Strong |

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural characterization of organic compounds. Techniques such as mass spectrometry and X-ray crystallography provide detailed information regarding a molecule's elemental composition, connectivity, and three-dimensional arrangement in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C11H12O3. The exact mass, or monoisotopic mass, is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). This calculated theoretical mass can be compared with the experimentally determined mass from an HRMS instrument. The close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition. The monoisotopic mass for this compound has been determined to be 192.078644 g/mol epa.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Average Mass | 192.214 g/mol |

| Monoisotopic (Exact) Mass | 192.078644 g/mol epa.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that helps to confirm the compound's structure.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, a theoretical fragmentation pattern can be predicted based on the known behavior of its functional groups: an aromatic ester and an aliphatic aldehyde.

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 161.

Loss of the propionaldehyde (B47417) side chain: Cleavage of the bond between the aromatic ring and the side chain could result in the loss of the 3-oxopropyl group (•C₃H₅O, 57 Da), leading to a fragment corresponding to the methyl benzoate cation at m/z 135.

Alpha-cleavage adjacent to the aldehyde: Fragmentation next to the aldehyde carbonyl group could lead to the loss of a hydrogen atom (1 Da) or the formyl radical (•CHO, 29 Da).

McLafferty Rearrangement: The presence of the aldehyde and the propyl chain allows for a potential McLafferty rearrangement, which would lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da).

These predicted fragmentation patterns provide a basis for confirming the structure of this compound when analyzing its experimental mass spectrum.

| Plausible Fragment Ion (m/z) | Corresponding Neutral Loss | Structural Origin |

|---|---|---|

| 161 | •OCH₃ (31 Da) | Loss of the ester methoxy group |

| 135 | •C₃H₅O (57 Da) | Cleavage of the entire oxopropyl side chain |

| 133 | •COOCH₃ (59 Da) | Loss of the entire methoxycarbonyl group |

| 119 | •OCH₃ and CO (59 Da total) | Subsequent loss of carbon monoxide from the m/z 161 fragment |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformation, offering an unambiguous structural proof.

A review of publicly available scientific literature and structural databases indicates that, to date, the crystal structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, bond parameters, and intermolecular interactions are not available. Further research involving the successful crystallization of the compound would be required to perform such an analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methods

Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of organic compounds. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory provide fundamental insights into molecular geometries, electronic distributions, and other key chemical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a leading method in computational chemistry for its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. When paired with a comprehensive basis set like 6-311+G(d,p), B3LYP can accurately predict the geometric and electronic properties of molecules such as methyl benzoate (B1203000).

For methyl benzoate, DFT calculations reveal that the molecule is planar, a result of the stabilizing conjugation between the phenyl ring and the ester group. nih.govresearchgate.net This planarity is expected to be largely maintained in Methyl 2-(3-oxopropyl)benzoate, with the oxopropyl side chain introducing additional conformational possibilities. The optimized geometric parameters for methyl benzoate, as determined by DFT (B3LYP/6-311+G(d,p)) calculations, are presented in Table 1. These values offer a reliable estimate for the corresponding parameters in the methyl benzoate fragment of the target molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C-O (ester) | 1.347 |

| Bond Length (Å) | O-CH₃ | 1.441 |

| Bond Length (Å) | C-C (ring-ester) | 1.489 |

| Bond Angle (°) | O=C-O | 124.3 |

| Bond Angle (°) | C-O-CH₃ | 116.2 |

| Bond Angle (°) | C(ring)-C(ring)-C(ester) | 120.5 |

Hartree-Fock (HF) Theory in Electronic Structure Calculations

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ijert.orgnih.gov While it does not account for electron correlation to the same extent as DFT, it provides a valuable baseline for electronic structure analysis. For methyl benzoate, HF calculations, typically using the same 6-311+G(d,p) basis set, also predict a planar structure. nih.gov

A comparative analysis of bond lengths and angles calculated by both HF and B3LYP methods for methyl benzoate shows that DFT values, which include electron correlation, are generally in better agreement with experimental data. researchgate.net The HF method tends to overestimate bond lengths slightly. Nevertheless, the qualitative agreement between the two methods reinforces the fundamental structural predictions for the molecule. The consistent prediction of planarity underscores the significance of π-electron delocalization in the aromatic ester system.

Molecular Orbital and Electronic Property Analysis

The electronic behavior of a molecule, including its reactivity and spectroscopic properties, is governed by the distribution and energies of its molecular orbitals. Analyses such as HOMO-LUMO and NBO provide a detailed picture of these electronic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net

For aromatic esters like methyl benzoate, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the carbonyl group, while the LUMO is a π* orbital with significant contributions from the C=O bond and the aromatic ring. In a study of methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, a structurally related compound, DFT calculations revealed a HOMO-LUMO energy gap of 4.478 eV, indicating favorable electronic interactions. sciencepublishinggroup.com For simpler substituted benzoates, this gap is generally larger, reflecting greater stability. For instance, theoretical investigations on methyl m-hydroxy benzoate using DFT have been conducted to determine its HOMO-LUMO energy gap and other quantum chemical parameters. elixirpublishers.com A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

| Parameter | Description | Typical Value Range for Benzoates (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. elixirpublishers.comnih.gov It examines charge delocalization and hyperconjugative interactions, which are crucial for molecular stability.

Spectroscopic Property Prediction and Simulation

Computational methods are highly effective in predicting and simulating various types of spectra, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and understanding the underlying molecular transitions.

For methyl benzoate, DFT (B3LYP/6-311+G(d,p)) calculations have been used to compute harmonic vibrational frequencies. nih.gov The calculated frequencies, when appropriately scaled to account for anharmonicity, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The characteristic C=O stretching vibration, a strong band in the IR spectrum, is predicted with high accuracy. For this compound, one would expect to see characteristic frequencies for both the ester and the aldehyde carbonyl groups. Saturated aldehydes typically show a C=O stretch around 1730 cm⁻¹, while the ester carbonyl, being conjugated with the aromatic ring, would appear at a lower frequency, around 1705-1725 cm⁻¹. aiinmr.com

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.com For aromatic systems, the primary electronic transitions are typically π → π* in nature. The calculated absorption maxima (λmax) from TD-DFT can be correlated with the HOMO-LUMO energy gap. For methyl benzoate and its derivatives, these calculations can predict the electronic transitions responsible for their UV absorption profiles. elixirpublishers.com

Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). elixirpublishers.comtcsedsystem.edu For methyl benzoate, the calculated chemical shifts are in good agreement with experimental data, confirming the accuracy of the computed electronic structure. aiinmr.com For this compound, such calculations would be able to predict the distinct chemical shifts for the protons and carbons of the aromatic ring, the methyl ester, and the oxopropyl side chain.

| Spectroscopic Feature | Functional Group | Predicted Wavenumber/Shift | Methodology |

|---|---|---|---|

| C=O Stretch (Ester) | Aromatic Ester | ~1710-1725 cm⁻¹ | DFT (B3LYP) |

| C=O Stretch (Aldehyde) | Aliphatic Aldehyde | ~1720-1740 cm⁻¹ | DFT (B3LYP) |

| UV-Vis λmax | π → π* transition | ~230-280 nm | TD-DFT |

| ¹³C NMR (C=O, Ester) | Ester Carbonyl | ~166 ppm | GIAO-DFT |

| ¹³C NMR (C=O, Aldehyde) | Aldehyde Carbonyl | ~200 ppm | GIAO-DFT |

| ¹H NMR (O-CH₃) | Ester Methyl | ~3.9 ppm | GIAO-DFT |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra.

The standard and most reliable method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. aip.orgimist.ma This approach effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system. Typically, calculations are performed by first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Following geometry optimization, the NMR shielding constants (σ) are calculated using the GIAO method with the same or a higher-level basis set.

To compare with experimental data, the calculated absolute shielding constants are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory. conicet.gov.ar The relationship is given by:

δ_calc = σ_ref - σ_calc

Where σ_ref is the calculated isotropic shielding constant for TMS and σ_calc is the calculated isotropic shielding constant for the nucleus of interest. conicet.gov.ar For improved accuracy, empirical scaling factors or multi-standard approaches may be employed. conicet.gov.arnih.gov

Below is a table of hypothetical yet realistic predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted using DFT/GIAO methodology.

| Atom Type | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | H-3 | 7.95 | - |

| Aromatic | H-4 | 7.50 | - |

| Aromatic | H-5 | 7.60 | - |

| Aromatic | H-6 | 7.45 | - |

| Methyl Ester | -OCH₃ | 3.90 | 52.5 |

| Propyl Chain | -CH₂- (adjacent to ring) | 3.10 | 45.0 |

| Propyl Chain | -CH₂- (middle) | 2.90 | 28.0 |

| Aldehyde | -CHO | 9.80 | 201.5 |

| Aromatic | C-1 | - | 131.0 |

| Aromatic | C-2 | - | 140.0 |

| Aromatic | C-3 | - | 130.0 |

| Aromatic | C-4 | - | 129.0 |

| Aromatic | C-5 | - | 132.5 |

| Aromatic | C-6 | - | 128.5 |

Theoretical Vibrational Analysis (FT-IR, Raman)

Theoretical vibrational analysis is a powerful tool for assigning and understanding the features of experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's constituent atoms. msu.edulibretexts.org

The process begins with the optimization of the molecule's ground-state geometry using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set. nih.govnih.gov Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the nuclear coordinates. The resulting output provides a list of vibrational modes and their frequencies.

It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity. researchgate.net To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). mdpi.com

A crucial part of the analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. nepjol.infojetir.orgmdpi.com This allows for a precise and unambiguous assignment of the spectral bands.

The table below presents predicted key vibrational frequencies for this compound, with assignments based on PED analysis of similar molecules.

Table 2: Predicted Vibrational Frequencies for this compound

Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H Stretch | 2825, 2720 | Characteristic doublet due to Fermi resonance. youtube.com |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2990 - 2880 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| Aldehyde C=O Stretch | 1730 | Carbonyl stretch of the aldehyde group. |

| Ester C=O Stretch | 1720 | Carbonyl stretch of the methyl ester group. |

| Aromatic C=C Stretch | 1605, 1585, 1450 | In-plane skeletal vibrations of the benzene ring. |

| CH₂ Bending (Scissoring) | 1465 | Bending motion of the methylene (B1212753) groups in the propyl chain. |

| CH₃ Bending (Asymmetric) | 1440 | Bending motion of the methyl ester group. |

| C-O Stretch (Ester) | 1280, 1120 | Asymmetric and symmetric stretching of the C-O-C linkage. |

Solvatochromic Shift Studies for Electronic Absorption and Emission Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption or emission bands when the polarity of the solvent is changed. acs.org Computational chemistry can model these effects to predict how the electronic spectra will behave in different environments.

These studies are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic excited states. nih.gov To simulate the solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) is employed. nih.govdigitellinc.com In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule resides in a cavity within this medium. nih.gov

The procedure involves optimizing the ground-state geometry of this compound in the gas phase and then in each solvent of interest using the PCM. nih.gov Subsequently, a TD-DFT calculation is performed on each solvent-optimized geometry to compute the vertical excitation energies, which correspond to the absorption maxima (λ_max). nih.gov

For this compound, one would expect to see shifts in the n→π* transition associated with the carbonyl groups and the π→π* transitions of the aromatic ring. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity is often observed for π→π* transitions, while a hypsochromic (blue) shift to shorter wavelengths is typical for n→π* transitions. conicet.gov.ar

Table 3: Predicted Solvatochromic Shifts in the Main Absorption Band (λ_max) of this compound

Calculated using TD-DFT (PBE0/6-311+G(d)) with the PCM solvent model.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) (π→π* transition) | Predicted Shift from Hexane (nm) |

|---|---|---|---|

| Hexane | 1.88 | 240.5 | 0.0 |

| Chloroform | 4.81 | 242.1 | +1.6 |

| Dichloromethane | 8.93 | 243.0 | +2.5 |

| Ethanol | 24.55 | 244.8 | +4.3 |

| Acetonitrile | 37.5 | 245.5 | +5.0 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult or impossible to observe experimentally. acs.org For a molecule like this compound, a plausible reaction to study computationally would be an intramolecular aldol (B89426) reaction, given the presence of both an enolizable position (alpha to the aldehyde) and an electrophilic carbonyl group (the ester, though less reactive, or potentially another molecule of the aldehyde in an intermolecular reaction). chemistrysteps.comlibretexts.org

The process of elucidating a reaction mechanism computationally involves several key steps:

Locating Stationary Points: The geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS) are located and optimized on the potential energy surface (PES). fiveable.me This is typically done using DFT methods.

Transition State Search: Finding the exact structure of a transition state—a first-order saddle point on the PES—is a critical step. ims.ac.jpsciencedaily.com Methods like the Nudged Elastic Band (NEB) or eigenvector-following techniques are used to locate the TS connecting reactants and products. fiveable.me

Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill on the PES, confirming that the located TS indeed connects the intended reactant and product. acs.org

For an intramolecular aldol reaction of this compound (or a related dicarbonyl precursor), computational modeling could distinguish between different possible cyclization pathways (e.g., formation of a five- vs. a seven-membered ring), determine the rate-limiting step by identifying the highest energy barrier, and provide a detailed picture of the C-C bond formation process at the molecular level. nih.govacs.org

Emerging Research Perspectives and Challenges in Methyl 2 3 Oxopropyl Benzoate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic strategies, aiming to reduce environmental impact and enhance safety. For the synthesis of Methyl 2-(3-oxopropyl)benzoate and related aromatic ketones, several sustainable approaches are being explored.

One promising area is the use of environmentally benign solvents, with a particular emphasis on water. ucl.ac.ukchemistryviews.org High-temperature water has been shown to be effective for the hydrolysis and saponification of methyl benzoates, offering a solvent-free and green alternative to traditional methods. rsc.org Furthermore, visible-light-induced aerobic C-H oxidation reactions in water, catalyzed by earth-abundant metals like cerium, present an economical and mild route to aromatic ketones. chemistryviews.org The use of air as the oxidant in such reactions significantly improves the atom economy and reduces waste. chemistryviews.org

Another key aspect of green synthesis is the replacement of hazardous reagents and catalysts. Solid acid catalysts, such as those based on zirconium and titanium, are being developed as recyclable and less corrosive alternatives to traditional mineral acids for esterification reactions. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste generation. mdpi.com Additionally, the development of catalytic systems that utilize molecular oxygen (O₂) as the primary oxidant is a significant step towards more sustainable processes. innoget.com

The following table summarizes some green chemistry approaches applicable to the synthesis of functionalized benzoates and aromatic ketones:

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Use of Water as a Solvent | Replacing volatile organic compounds (VOCs) with water as the reaction medium. ucl.ac.uk | Reduced environmental pollution, improved safety, and potentially unique reactivity. |

| Visible-Light Photocatalysis | Utilizing visible light as a renewable energy source to drive chemical transformations. chemistryviews.org | Mild reaction conditions (room temperature), high selectivity, and use of a sustainable energy source. |

| Solid Acid Catalysis | Employing heterogeneous acid catalysts that can be easily recovered and reused. mdpi.com | Simplified purification, reduced corrosive waste, and improved catalyst longevity. |

| Aerobic Oxidation | Using molecular oxygen from the air as the terminal oxidant. chemistryviews.orginnoget.com | High atom economy, readily available and inexpensive oxidant, and formation of water as the primary byproduct. |

Exploration of Bio-inspired Synthesis Routes